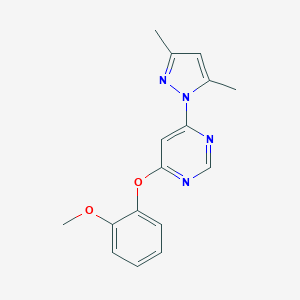
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine, also known as DMP 777, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to activate various antioxidant pathways and reduce oxidative stress, which may contribute to its anti-inflammatory and cardiovascular protective effects. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to modulate various neurotransmitters and protect against neuronal damage, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of oxidative stress, activation of antioxidant pathways, and modulation of neurotransmitters. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to reduce inflammation and protect against cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is its versatility in various scientific research applications. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have low toxicity and high selectivity, which make it a potential candidate for drug development. However, one of the limitations of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is its low solubility in water, which may affect its bioavailability and limit its applications.
将来の方向性
There are several future directions for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777-based drugs for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 and its potential side effects.
合成法
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methoxyphenol in the presence of phosphorus oxychloride and triethylamine. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methoxyphenol in the presence of thionyl chloride and triethylamine. Both methods have been reported to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 in good yields.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has anticancer properties and can induce apoptosis in cancer cells. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of cardiovascular diseases. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
特性
製品名 |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine |
|---|---|
分子式 |
C16H16N4O2 |
分子量 |
296.32 g/mol |
IUPAC名 |
4-(3,5-dimethylpyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C16H16N4O2/c1-11-8-12(2)20(19-11)15-9-16(18-10-17-15)22-14-7-5-4-6-13(14)21-3/h4-10H,1-3H3 |
InChIキー |
IVWXCDCJOIZYFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3OC)C |
正規SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)












